(4-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)boronic acid
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Overview
Description
(4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure substituted with chlorine and fluorine atoms. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-6-fluoro-[1,1’-biphenyl]-2-yl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid is its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves three main steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the chlorine substituent.
4-Chlorophenylboronic acid: Similar in structure but lacks the fluorine substituent.
Phenylboronic acid: Lacks both chlorine and fluorine substituents.
Uniqueness: (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the biphenyl structure. These substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for synthesizing complex organic molecules .
Properties
Molecular Formula |
C12H9BClFO2 |
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Molecular Weight |
250.46 g/mol |
IUPAC Name |
(5-chloro-3-fluoro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H9BClFO2/c14-9-6-10(13(16)17)12(11(15)7-9)8-4-2-1-3-5-8/h1-7,16-17H |
InChI Key |
BCAZIQSSXLWIFF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1C2=CC=CC=C2)F)Cl)(O)O |
Origin of Product |
United States |
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